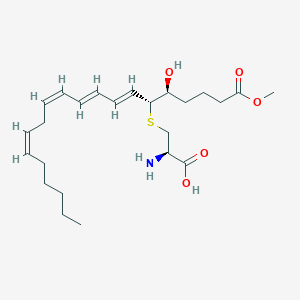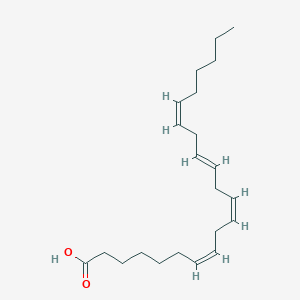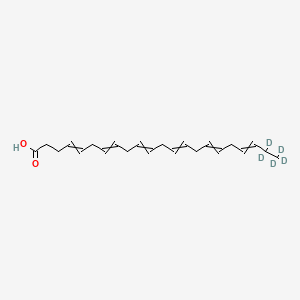
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and four double bonds. It is a member of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in cardiovascular and neurological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of docosahexaenoic acid (DHA) to selectively reduce specific double bonds, followed by controlled oxidation to introduce the desired double bonds at specific positions.
Industrial Production Methods
Industrial production often employs microbial fermentation using genetically modified microorganisms capable of producing high yields of polyunsaturated fatty acids. These microorganisms are cultured in bioreactors under optimized conditions to maximize the production of this compound, which is then extracted and purified using techniques such as solvent extraction and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Alcohols and amines are common reagents for esterification and amidation, respectively, often in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques such as gas chromatography.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and neurological disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which convert this compound into bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.
Uniqueness
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct biochemical properties and physiological effects. Unlike DHA and EPA, it has a different pattern of double bonds, which affects its role in cell membranes and its conversion to bioactive metabolites.
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15- |
InChI Key |
TWSWSIQAPQLDBP-LIJGZOPESA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



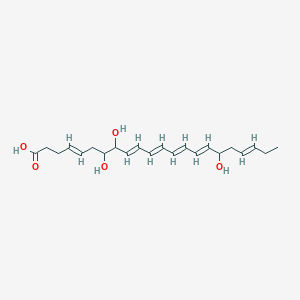
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
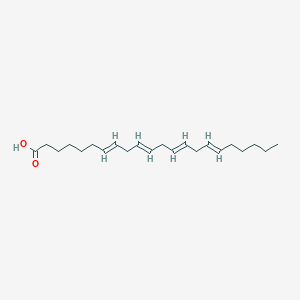
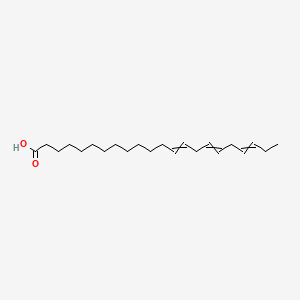

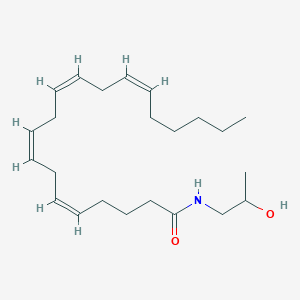

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
